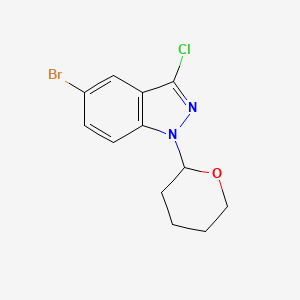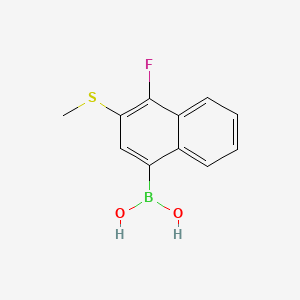
1-(3,5-Difluoro-4-methylphenyl)-2,2,2-trifluoroethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-Difluoro-4-methylphenyl)-2,2,2-trifluoroethanone is a fluorinated organic compound with significant interest in various scientific fields. Its unique structure, characterized by the presence of multiple fluorine atoms, imparts distinct chemical and physical properties that make it valuable for research and industrial applications.
Méthodes De Préparation
The synthesis of 1-(3,5-Difluoro-4-methylphenyl)-2,2,2-trifluoroethanone typically involves the reaction of 3,5-difluoro-4-methylbenzaldehyde with trifluoroacetic anhydride in the presence of a catalyst. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-5°C to ensure optimal yield and purity . Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities and may include additional purification steps to meet commercial standards.
Analyse Des Réactions Chimiques
1-(3,5-Difluoro-4-methylphenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction results in alcohols.
Applications De Recherche Scientifique
1-(3,5-Difluoro-4-methylphenyl)-2,2,2-trifluoroethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways involving fluorinated substrates.
Medicine: Research into its potential as a pharmaceutical intermediate has shown promise, particularly in the development of anti-inflammatory and anticancer agents.
Mécanisme D'action
The mechanism by which 1-(3,5-Difluoro-4-methylphenyl)-2,2,2-trifluoroethanone exerts its effects is primarily through its interaction with specific molecular targets. The compound’s fluorine atoms can form strong hydrogen bonds and interact with various enzymes and receptors, altering their activity and function. These interactions can modulate biochemical pathways, leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
When compared to other similar compounds, 1-(3,5-Difluoro-4-methylphenyl)-2,2,2-trifluoroethanone stands out due to its high fluorine content and unique structural features. Similar compounds include:
1-(3,5-Difluoro-4-methylphenyl)-2,2-difluoroethanone: This compound has one less fluorine atom, which can result in different reactivity and properties.
1-(3,5-Difluoro-4-methylphenyl)ethanone: Lacking the trifluoromethyl group, this compound exhibits different chemical behavior and applications.
The presence of multiple fluorine atoms in this compound enhances its stability and reactivity, making it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C9H5F5O |
|---|---|
Poids moléculaire |
224.13 g/mol |
Nom IUPAC |
1-(3,5-difluoro-4-methylphenyl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C9H5F5O/c1-4-6(10)2-5(3-7(4)11)8(15)9(12,13)14/h2-3H,1H3 |
Clé InChI |
UKUCYSNBJLSIQQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1F)C(=O)C(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Phenyl-2,6-diazaspiro[3.3]heptane](/img/structure/B14773110.png)



![Methyl 5-amino-2'-methoxy-[1,1'-biphenyl]-2-carboxylate](/img/structure/B14773139.png)

![6-oxo-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyridine-2-carboxamide](/img/structure/B14773144.png)


![Benzyl 3-[[2-aminopropanoyl(cyclopropyl)amino]methyl]pyrrolidine-1-carboxylate](/img/structure/B14773156.png)


![N-[4-[acetyl(propan-2-yl)amino]cyclohexyl]-2-amino-3-methylbutanamide](/img/structure/B14773187.png)
